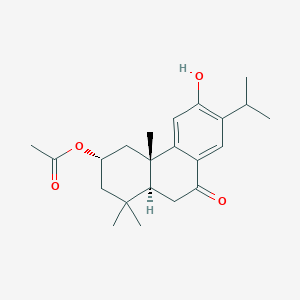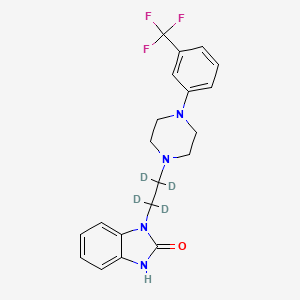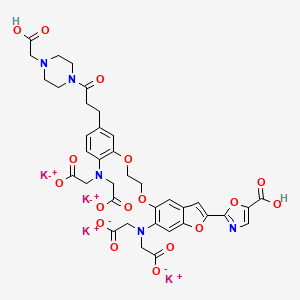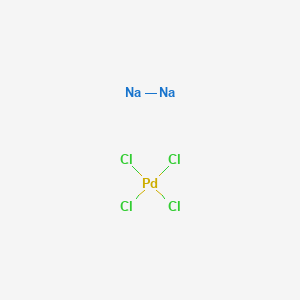
6PPD-quinone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6PPD-quinone-d5 is a deuterated derivative of 6PPD-quinone, a transformation product of the widely used tire rubber antioxidant 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine). This compound has gained significant attention due to its high toxicity to aquatic organisms and its presence in the environment as a result of tire wear particles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6PPD-quinone-d5 typically involves the deuteration of 6PPD-quinone. The process begins with the oxidation of 6PPD to form 6PPD-quinone, which is then subjected to deuteration using deuterated reagents under controlled conditions . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the quinone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to achieve high yields and purity . The production process is designed to be efficient and cost-effective, ensuring the availability of this compound for various research and industrial applications.
化学反应分析
Types of Reactions
6PPD-quinone-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound back to its precursor, 6PPD.
Substitution: The quinone structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, as well as substituted quinones. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and properties .
科学研究应用
6PPD-quinone-d5 has a wide range of scientific research applications, including:
Environmental Chemistry: Used to study the environmental fate and transport of tire wear particles and their impact on aquatic ecosystems.
Analytical Chemistry: Utilized as an internal standard in analytical methods for the detection and quantification of 6PPD-quinone in environmental samples.
Material Science: Investigated for its potential use in developing new materials with improved properties, such as enhanced durability and resistance to oxidation.
作用机制
The mechanism of action of 6PPD-quinone-d5 involves its interaction with molecular targets in aquatic organisms. The compound exerts its toxic effects through the formation of reactive oxygen species (ROS) and the disruption of cellular processes . The primary molecular targets include enzymes involved in oxidative stress response and cellular respiration . The pathways involved in its mechanism of action are related to oxidative stress and apoptosis, leading to cellular damage and death .
相似化合物的比较
Similar Compounds
Similar compounds to 6PPD-quinone-d5 include:
6PPD-quinone: The non-deuterated form of the compound, which shares similar chemical properties and environmental impact.
1,3-Diphenylguanidine: Another tire wear compound with similar environmental persistence and toxicity.
Benzothiazoles: A class of compounds used in rubber manufacturing with comparable environmental concerns.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry as an internal standard. The incorporation of deuterium atoms allows for more accurate quantification and analysis of 6PPD-quinone in environmental samples . Additionally, its high toxicity and environmental persistence make it a critical compound for studying the impact of tire wear particles on aquatic ecosystems .
属性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-(4-methylpentan-2-ylamino)-5-(2,3,4,5,6-pentadeuterioanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4D,5D,6D,7D,8D |
InChI 键 |
UBMGKRIXKUIXFQ-UPKDRLQUSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC(=O)C(=CC2=O)NC(C)CC(C)C)[2H])[2H] |
规范 SMILES |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)




